molecular formula C14H13N3S B579682 3-Methyl-2-benzothiazolinone phenylhydrazone CAS No. 16599-98-7

3-Methyl-2-benzothiazolinone phenylhydrazone

Cat. No.: B579682
CAS No.: 16599-98-7
M. Wt: 255.339
InChI Key: WPIYDVPSDRHPCS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-benzothiazolinone phenylhydrazone typically involves the reaction of 3-methyl-2-benzothiazolinone with phenylhydrazine. The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst . The process involves the formation of a hydrazone linkage between the benzothiazolinone and phenylhydrazine, resulting in the desired compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process .

Mechanism of Action

The mechanism of action of 3-Methyl-2-benzothiazolinone phenylhydrazone involves its ability to undergo oxidative coupling reactions. Under experimental conditions, the compound loses two electrons and one proton, forming an electrophilic intermediate. This intermediate can then react with various nucleophiles, leading to the formation of colored products . The molecular targets and pathways involved in these reactions are primarily related to the oxidative processes facilitated by the compound .

Properties

IUPAC Name

N-[(Z)-(3-methyl-1,3-benzothiazol-2-ylidene)amino]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3S/c1-17-12-9-5-6-10-13(12)18-14(17)16-15-11-7-3-2-4-8-11/h2-10,15H,1H3/b16-14-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPIYDVPSDRHPCS-PEZBUJJGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2SC1=NNC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN\1C2=CC=CC=C2S/C1=N\NC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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